2-(4-Methylphenyl)cyclopropane-1,1-dicarbonitrile
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Overview
Description
2-(p-tolyl)cyclopropane-1,1-dicarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a p-tolyl group and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile involves the reaction of dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate with acetonitrile in the presence of a Lewis acid such as tin(IV) chloride . The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(p-tolyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [4 + 2] annulation reactions with cyanoacrylates to form fully substituted anilines.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly with primary amines, leading to the formation of γ-amino esters.
Common Reagents and Conditions
Lewis Acids: Tin(IV) chloride is commonly used to activate the cyclopropane ring for nucleophilic addition reactions.
Primary Amines: Anilines and benzylamines are typical nucleophiles that react with 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile.
Major Products Formed
Scientific Research Applications
2-(p-tolyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmacologically important compounds such as pyrrolidin-2-ones, which have potential as inhibitors of various enzymes and receptors.
Synthetic Chemistry: It serves as a versatile building block for constructing complex molecular architectures, including polysubstituted benzene derivatives.
Mechanism of Action
The mechanism of action of 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile in its reactions typically involves the activation of the cyclopropane ring by a Lewis acid, leading to the formation of a reactive intermediate. This intermediate can then undergo nucleophilic addition or cycloaddition reactions, depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved are primarily dictated by the specific reaction partners and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-benzoyl-3-(4-methoxyphenyl)-cyclopropane-1,1-dicarbonitrile: This compound undergoes similar [4 + 2] annulation reactions with cyanoacrylates.
Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate: It reacts with primary amines to form pyrrolidin-2-ones.
Uniqueness
2-(p-tolyl)cyclopropane-1,1-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in its chemical reactions. The presence of the p-tolyl group and two cyano groups makes it a valuable intermediate for synthesizing a wide range of complex organic molecules.
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-2-4-10(5-3-9)11-6-12(11,7-13)8-14/h2-5,11H,6H2,1H3 |
InChI Key |
RWSSGCHCTXGLIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2(C#N)C#N |
Origin of Product |
United States |
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